Aromatisch-Chininole sowie deren Abkömmlinge

Quinolines and their derivatives are a class of heterocyclic compounds with broad applications in the pharmaceutical, agrochemical, and materials science fields. Structurally, quinoline contains an indole ring fused to a benzene ring, offering unique electronic and structural properties that make them highly versatile for various synthetic transformations.

In pharmaceuticals, quinolines and their derivatives serve as valuable scaffolds for designing antibacterial, antifungal, and anti-inflammatory agents due to their inherent pharmacophoric features. For instance, they can undergo functional group modifications such as introduction of carboxylic acids, amides, or esters, to enhance their therapeutic properties.

In agrochemicals, these compounds are explored for their potential in pest control and plant growth regulation. The diverse substituents on quinoline rings can tailor their activity towards specific targets, making them suitable for developing new fungicides and insecticides with improved selectivity and reduced toxicity.

Moreover, in materials science, quinolines find applications in the synthesis of conductive polymers and electronic materials due to their aromatic nature and ability to incorporate various functional groups. Their synthetic flexibility allows for customization of properties such as solubility, conductivity, and stability, which are critical for advanced material development.

Overall, the chemical diversity and structural adaptability of quinolines make them a significant tool in modern chemistry, contributing to advancements in drug discovery, crop protection, and materials engineering.

- 1-Benzylquinolin

- 8-Hydroxy-Quinolin

- Halogenquinoline

- Quinolone und Derivate

- Benzquinolinen

- Quinolin-Carboxamide

- Phenyl-Quinoline

- Hydrochinoline

- Aminochinoline und Derivate

- Quinolin-Carbonsäuren

- 4-Arylquinoline

- Nitroquinoline und Derivate

- Hydroxyquinoline

- Pyrrolquinoline

- Hydrochinone

- Indolquinoline

- Pyrrolochinolin-Quinone

- Dihydrofuranoquinolin

- Hydroxyquinolone

- 4-Hydroxymethylchinoline

- Quinolin-3-Carbonsäureamide

- Imidazoquinolines

- Furanoquinolines

- Akridine

- Quinolin-Quinone

- Aromatisch-Chininole sowie deren Abkömmlinge

- Phenanthridine und Derivate

- Chloroisochinaldine

- Quinolin-3-sulfonamide

- 4-Aminoquinoline

- 4-Hydroxy-2-Alkylquinoline

- Pyranoquinolinen

- Pyrrolo[4,3,2-de]Quinoline

- Naphthylquinoline

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

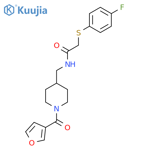

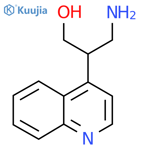

|

1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide | 1445067-14-0 | C18H19N3O |

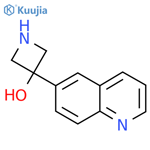

|

2-(quinolin-2-yl)cyclopropan-1-amine | 1489223-42-8 | C12H12N2 |

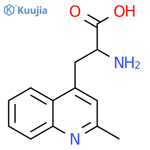

|

3-amino-2-(quinolin-4-yl)propan-1-ol | 1272066-67-7 | C12H14N2O |

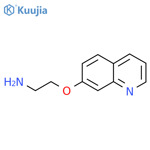

|

3-(quinolin-6-yl)azetidin-3-ol | 1505175-20-1 | C12H12N2O |

|

2-amino-3-(2-methylquinolin-4-yl)propanoic acid | 1514874-09-9 | C13H14N2O2 |

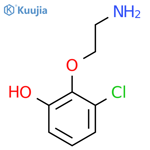

|

2-(quinolin-7-yloxy)ethan-1-amine | 1369199-11-0 | C11H12N2O |

|

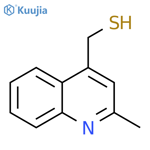

(2-methylquinolin-4-yl)methanethiol | 1479586-97-4 | C11H11NS |

|

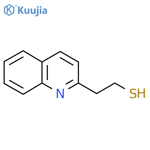

2-(Quinolin-2-yl)ethane-1-thiol | 218276-33-6 | C11H11NS |

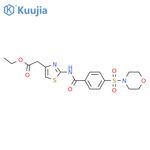

|

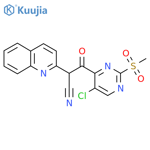

3-(5-Chloro-2-methanesulfonylpyrimidin-4-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile | 216432-41-6 | C17H11ClN4O3S |

|

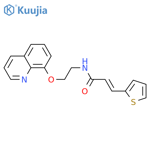

(2E)-N-2-(quinolin-8-yloxy)ethyl-3-(thiophen-2-yl)prop-2-enamide | 1207061-41-3 | C18H16N2O2S |

Verwandte Literatur

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

Empfohlene Lieferanten

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte